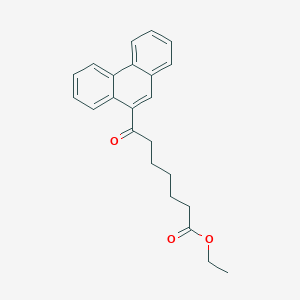
Ethyl 7-oxo-7-(9-phenanthryl)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-oxo-7-(9-phenanthryl)heptanoate is a chemical compound with the molecular formula C23H24O3 and a molecular weight of 348.44 g/mol It is characterized by the presence of a phenanthrene ring attached to a heptanoate chain with an oxo group at the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(9-phenanthryl)heptanoate typically involves the esterification of 9-phenanthreneheptanoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to prevent oxidation . The process can be summarized as follows:
Starting Materials: 9-phenanthreneheptanoic acid and ethanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-oxo-7-(9-phenanthryl)heptanoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenanthrene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 9-phenanthreneheptanoic acid.
Reduction: Ethyl 7-hydroxy-7-(9-phenanthryl)heptanoate.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-oxo-7-(9-phenanthryl)heptanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 7-oxo-7-(9-phenanthryl)heptanoate involves its interaction with specific molecular targets and pathways. The oxo group and the phenanthrene ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-oxo-7-(9-phenanthryl)heptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxoheptanoate: Lacks the phenanthrene ring, resulting in different chemical and biological properties.
Ethyl 7-hydroxy-7-(9-phenanthryl)heptanoate: Contains a hydroxyl group instead of an oxo group, affecting its reactivity and biological activity.
9-Phenanthreneheptanoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
ethyl 7-oxo-7-phenanthren-9-ylheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-2-26-23(25)15-5-3-4-14-22(24)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,2-5,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMMMJCOXXWNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645609 |
Source


|
| Record name | Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-92-6 |
Source


|
| Record name | Ethyl 7-oxo-7-(phenanthren-9-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














